molecular formula C10H9N3O3S B567245 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253791-06-8

1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Cat. No.: B567245
CAS No.: 1253791-06-8
M. Wt: 251.26
InChI Key: ZPNRFCJOJBFRIP-UHFFFAOYSA-N
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Description

1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-D][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method allows for the formation of the pyrimido[4,5-D][1,3]oxazine ring system. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or methylthio groups, using reagents such as alkyl halides or nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione can be compared with other pyrimido[4,5-D][1,3]oxazine derivatives, such as:

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

7-methylsulfanyl-1-prop-2-enylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNRFCJOJBFRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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